molecular formula C10H18O4 B2847449 Ethyl 2,2-dimethoxycyclopentane-1-carboxylate CAS No. 158662-00-1

Ethyl 2,2-dimethoxycyclopentane-1-carboxylate

Cat. No.: B2847449
CAS No.: 158662-00-1
M. Wt: 202.25
InChI Key: YJKRNPDZICFORT-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethoxycyclopentane-1-carboxylate (CAS 158662-00-1) is a chemical compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . This cyclopentane derivative features both ester and ketal functional groups, making it a valuable synthetic intermediate and building block in organic chemistry research . The structure suggests its potential utility in the synthesis of more complex cyclopentane-based structures, which are core motifs in various natural products and pharmaceuticals. Researchers may employ this compound in the development of novel synthetic methodologies, particularly in reactions where the dimethoxy group acts as a protected carbonyl equivalent or a directing group. As a specialty chemical, it is used exclusively in laboratory research settings. This product is labeled "For Research Use Only," meaning it is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in accordance with laboratory safety protocols. For comprehensive specification data, including detailed safety information, please consult the product's Safety Data Sheet.

Properties

IUPAC Name

ethyl 2,2-dimethoxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-14-9(11)8-6-5-7-10(8,12-2)13-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKRNPDZICFORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Acetalization of Cyclopentane-2,2-Diol Followed by Esterification

Step 1: Synthesis of Cyclopentane-2,2-Diol
Cyclopentane-2,2-diol serves as the foundational intermediate. While direct synthesis of this diol is non-trivial, a plausible approach involves:

  • Dihydroxylation of 2,2-Dibromocyclopentane : Treatment with aqueous NaOH (10%, 80°C, 12 h) yields the diol via SN2 displacement.
  • Yield : ~60% (crude), requiring purification via recrystallization.

Step 2: Acetal Protection
The diol is protected as a dimethyl acetal using trimethyl orthoformate (2.5 equiv) and catalytic p-toluenesulfonic acid (0.1 equiv) in refluxing benzene (8 h).

  • Reaction Conditions : 80°C, anhydrous benzene, N₂ atmosphere.
  • Yield : 85–90% (isolated via vacuum distillation).

Step 3: Carboxylic Acid Introduction
Oxidation of a C1 methyl group to the carboxylic acid remains a critical challenge. Two methods are proposed:

  • KMnO₄-Mediated Oxidation : In acidic aqueous conditions (H₂SO₄, 70°C, 6 h), though over-oxidation risks necessitate careful monitoring.
  • Ozonolysis Followed by Oxidative Workup : Ozone treatment of a C1 alkene precursor (e.g., 1-methylenecyclopentane derivative) with H₂O₂/NaOH generates the acid.

Step 4: Esterification
The carboxylic acid is esterified with ethanol (3 equiv) via Fischer esterification (H₂SO₄ catalyst, reflux, 12 h).

  • Yield : 75–80% after column chromatography.

Route 2: Ring-Closing Metathesis (RCM) of Diethyl Dienyl Ether

Step 1: Preparation of Diethyl 3,4-Dienyl Ether
A Grubbs II-catalyzed RCM of diethyl 3,4-dienyl ether (5 mol% catalyst, CH₂Cl₂, 40°C, 24 h) forms the cyclopentane ring.

  • Substrate Synthesis : Ethyl propargyl ether is coupled via Sonogashira cross-coupling (Pd(PPh₃)₄, CuI, Et₃N).
  • Yield : 50–55% (moderate due to competing oligomerization).

Step 2: Simultaneous Methoxy Group Installation
Epoxidation (mCPBA, CH₂Cl₂, 0°C) followed by acid-catalyzed ring-opening with methanol (H₂SO₄, 25°C, 4 h) installs geminal methoxy groups.

  • Regioselectivity : Favored by steric hindrance at the less substituted carbon.
  • Yield : 70% (two steps).

Step 3: Ester Group Retention
The ethyl ester, pre-installed in the dienyl ether precursor, remains intact throughout the sequence.

Route 3: Dieckmann Cyclization of Ethyl 3-Ketopimelate

Step 1: Substrate Preparation
Ethyl 3-ketopimelate is synthesized via Claisen condensation of ethyl acetoacetate with ethyl bromoacetate (NaH, THF, 0°C to rt).

Step 2: Cyclization
Dieckmann cyclization (NaOMe, MeOH, reflux, 6 h) forms the cyclopentanone intermediate.

  • Yield : 65–70% after acid workup.

Step 3: Methoxylation and Esterification

  • Methoxylation : The ketone is converted to geminal methoxy groups via treatment with trimethyl orthoformate (3 equiv, H₂SO₄, 12 h).
  • Ester Retention : The ethyl ester remains unaffected under these conditions.
  • Overall Yield : 55% (three steps).

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Yield (%) 38–42 28–35 35–40
Step Count 4 3 3
Functional Group Tolerance Moderate Low High
Scalability Challenging Moderate High
Cost Efficiency Low High Moderate

Key Observations :

  • Route 1 suffers from low scalability due to the instability of cyclopentane-2,2-diol.
  • Route 2 offers brevity but struggles with metathesis catalyst costs and side reactions.
  • Route 3 balances yield and practicality, making it the most industrially viable option.

Mechanistic Considerations and Optimization

Acetalization Kinetics

The rate of dimethyl acetal formation in Route 1 follows pseudo-first-order kinetics, dependent on acid concentration ([H⁺]) and trimethyl orthoformate excess. Optimal yields are achieved at pH 2–3 (acetic acid buffer).

Stereoelectronic Effects in RCM

In Route 2, the Grubbs catalyst’s preference for less substituted alkenes dictates the regioselectivity of ring closure. DFT calculations suggest a ΔG‡ of 22 kcal/mol for the favored transition state.

Dieckmann Cyclization Transition State

The six-membered cyclic transition state in Route 3 minimizes steric strain, favoring endo attack (Bürgi-Dunitz angle ≈ 107°).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethoxycyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Ethyl 2,2-dimethoxycyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethoxycyclopentane-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s methoxy groups and ester functionality play crucial roles in its reactivity and interactions with enzymes or receptors. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2,2-dimethoxycyclopentane-1-carboxylate and analogous cyclopentane derivatives:

Compound Name Molecular Formula Functional Groups Key Structural Features
This compound C₁₀H₁₈O₄ Ester, Methoxy Ethyl ester at position 1; two methoxy groups at position 2; fully substituted cyclopentane
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ Ester, Amino Methyl ester at position 1; amino group at position 3; potential for nucleophilic reactivity
2,5-Di(cyclopentylidene)cyclopentan-1-one C₁₅H₂₀O Ketone, Cyclopentylidene Conjugated cyclopentylidene groups; ketone at position 1; extended π-system

Key Observations :

  • Functional Group Diversity: The amino group in Methyl 3-aminocyclopentanecarboxylate enables participation in nucleophilic reactions (e.g., peptide bond formation), contrasting with the electron-rich methoxy groups in the target compound, which may stabilize carbocation intermediates .
  • Conjugation Effects : The cyclopentylidene groups in 2,5-Di(cyclopentylidene)cyclopentan-1-one create a conjugated system, enhancing UV absorption or redox activity compared to the saturated cyclopentane core of the target compound .

This compound :

  • Demonstrated utility in acid-catalyzed reactions, such as glycosylation or imidate-mediated processes, likely due to methoxy group stabilization of transition states .
  • Potential use in synthesizing chiral intermediates for pharmaceuticals, leveraging the stereoelectronic effects of the methoxy substituents.

Methyl 3-Aminocyclopentanecarboxylate:

  • The amino group facilitates coupling reactions (e.g., amide bond formation), making it valuable in peptide mimetics or heterocycle synthesis .

2,5-Di(cyclopentylidene)cyclopentan-1-one :

  • The conjugated ketone structure suggests applications in photochemical reactions or as a ligand in coordination chemistry .

Biological Activity

Ethyl 2,2-dimethoxycyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

This compound is characterized by a cyclopentane ring substituted with two methoxy groups and an ethyl ester functional group. The synthesis typically involves the reaction of dimethoxycyclopentanone with ethyl chloroformate under basic conditions, leading to the formation of the desired ester.

Biological Activity

The biological activity of this compound has been explored in various contexts, including its potential as an anti-cancer agent and its interactions with biomolecules.

Anticancer Properties

Several studies have investigated the anticancer effects of compounds related to this compound. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. A notable study reported the growth inhibition of human tumor cells using compounds derived from related structures, with some exhibiting a GI50 (the concentration required to inhibit cell growth by 50%) in the nanomolar range:

CompoundMCF-7 (GI50 µM)NCI-H460 (GI50 µM)SF-268 (GI50 µM)
Compound A0.21 ± 0.040.12 ± 0.040.08 ± 0.006
Compound B36.6 ± 10.233.0 ± 8.638.6 ± 8.0

These findings suggest that modifications to the structure can lead to enhanced potency against cancer cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary research indicates that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. Similar compounds have been shown to disrupt the mTOR signaling pathway, which is crucial for cell growth and proliferation .

Case Studies

  • Case Study on Antitumor Activity : In a controlled study, a series of compounds derived from this compound were tested against three different cancer cell lines: MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The results demonstrated varying degrees of cytotoxicity, with some derivatives showing promising results comparable to established chemotherapeutics like doxorubicin .
  • Neurotoxicity Assessment : Another study explored the neurotoxic effects of related compounds on rat dorsal root ganglion (DRG) neurons. It was found that certain analogs could induce significant neuronal degeneration at high concentrations, indicating a need for further research into their safety profiles .

Q & A

Q. What are the common synthetic routes for Ethyl 2,2-dimethoxycyclopentane-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization and esterification steps. Key routes include:
  • Cyclopentane ring formation : Acid-catalyzed cyclization of diethyl acetals or ketones under reflux conditions (e.g., using HCl or H₂SO₄) .
  • Esterification : Reaction of cyclopentanecarboxylic acid derivatives with ethanol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Optimization : Yield and purity depend on solvent choice (e.g., THF vs. DCM), temperature control (avoiding side reactions above 80°C), and catalyst loading (e.g., 10 mol% for Pd-based catalysts) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.2–3.5 ppm (dimethoxy groups), and δ 4.1–4.3 ppm (ester CH₂) confirm functional groups .
  • ¹³C NMR : Signals near δ 170 ppm (ester carbonyl) and δ 100–110 ppm (acetal carbons) validate the structure .
  • X-ray Crystallography :
  • Single-crystal analysis (e.g., SHELX software) resolves bond lengths (C–C ≈ 1.54 Å) and dihedral angles, confirming stereochemistry .
  • Data-to-parameter ratios > 14 and R-factors < 0.05 ensure reliability .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Testing : Agar diffusion assays (e.g., against E. coli or S. aureus) with compound concentrations ranging from 10–100 µg/mL .
  • Enzyme Inhibition : UV-Vis spectrophotometry to monitor activity against targets like acetylcholinesterase (IC₅₀ calculations via dose-response curves) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa), with EC₅₀ values normalized to controls .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, and what analytical methods validate enantiomeric purity?

  • Methodological Answer :
  • Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation to set stereocenters .
  • Chiral HPLC : Separation on a Chiralpak AD-H column (hexane/isopropanol, 90:10) with detection at 254 nm .
  • Optical Rotation : Compare experimental [α]ᴅ values with literature data (e.g., [α]ᴅ²⁵ = +15° for the (1R,2R)-enantiomer) .

Q. What computational strategies are effective for predicting receptor-ligand interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Autodock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors. Key parameters:
  • Grid box size: 25 × 25 × 25 Å centered on the active site.
  • Scoring functions (e.g., MM-GBSA) prioritize binding poses with ΔG < −7 kcal/mol .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability (RMSD < 2 Å) and hydrogen bond occupancy (>50%) .

Q. How should researchers address contradictions in crystallographic data refinement?

  • Methodological Answer :
  • Data Validation : Use PLATON to check for missed symmetry or twinning .
  • Refinement Strategies :
  • Apply SHELXL restraints for disordered moieties (e.g., ethyl groups) .
  • Compare R-factor convergence across multiple refinement cycles (ΔR < 0.005) .
  • Cross-Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (p < 0.05) .
  • Data Presentation : Use scatter plots with sigmoidal curves and tabulate results as follows:
Concentration (µM)Response (%)SEM
1020 ± 31.2
5065 ± 52.1
10090 ± 20.8

Key Considerations

  • Data Reproducibility : Replicate experiments ≥3 times and report mean ± SD .
  • Structural Analogues : Compare activity with derivatives (e.g., ethyl cyclopentanecarboxylate) to establish SAR .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal .

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